N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This structure is substituted with:
- A 1,1-dioxidotetrahydrothiophen-3-yl moiety, contributing sulfone functionality, which may improve solubility and metabolic stability.
- A methyl group at position 3, likely influencing steric effects and electronic properties.
- A carboxamide at position 4, a common pharmacophore in drug design for target binding.
Properties
IUPAC Name |
N-butyl-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-3-4-8-21-20(25)15-11-16(17-6-5-9-28-17)22-19-18(15)13(2)23-24(19)14-7-10-29(26,27)12-14/h5-6,9,11,14H,3-4,7-8,10,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCOFJQDZWAMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.
Mode of Action
The compound acts as an activator of the GIRK1/2 channels . By binding to these channels, it increases their activity, allowing more potassium ions to enter the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Biological Activity
N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features several notable structural components:
- Furan Ring : Contributes to the compound's reactivity and potential biological activity.
- Pyrazolo[3,4-b]pyridine Core : Known for various pharmacological properties.
- Tetrahydrothiophene with Dioxide Substitution : Enhances lipophilicity and may influence interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For example, derivatives of 1,3-dioxolanes have shown effective antibacterial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 625 µg/mL |
| Compound B | Pseudomonas aeruginosa | 1250 µg/mL |
| Compound C | Candida albicans | 500 µg/mL |
Anti-inflammatory Properties
Certain derivatives within this chemical class have also demonstrated anti-inflammatory effects. The presence of the furan moiety is believed to play a crucial role in modulating inflammatory pathways.
Case Studies
- Case Study on Antibacterial Activity : A study involving the synthesis and evaluation of various pyrazolo[3,4-b]pyridine derivatives found that specific modifications increased antibacterial efficacy against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics.
- Case Study on Anti-inflammatory Effects : Research on related compounds indicated that they could inhibit pro-inflammatory cytokines in vitro, pointing towards their potential use in treating inflammatory diseases.
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific biological macromolecules such as proteins and nucleic acids, influencing cellular pathways involved in inflammation and microbial resistance.
Interaction Studies
Studies typically employ techniques such as:
- Molecular Docking : To predict how the compound binds to target proteins.
- In Vitro Assays : To evaluate the biological responses elicited by the compound in cell cultures.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The following table highlights key differences between the target compound and structurally related analogs:
Functional Implications
- Core Heterocycle : The pyrazolo[3,4-b]pyridine core in the target compound and ’s analog contrasts with the pyrazolo[3,4-d]pyrimidine in . Pyrimidine cores often enhance binding to nucleotide-dependent targets (e.g., kinases), while pyridine derivatives may favor alternative interactions .
- Substituent Effects: The sulfone group in the target compound likely improves aqueous solubility compared to the phenyl group in ’s analog . The fluorine atoms in ’s compound increase lipophilicity and metabolic stability, whereas the furan in the target compound may offer π-π stacking or hydrogen-bonding capabilities .
Preparation Methods
Cyclocondensation of β-Keto Esters with 5-Aminopyrazole Derivatives
The bicyclic system is constructed via a Cu(II)-catalyzed three-component reaction involving:
- 5-Amino-3-methylpyrazole (precursor for the pyrazole ring)
- Furan-2-carbaldehyde (source of the C6 furyl group)
- Ethyl acetoacetate (active methylene component for pyridine ring formation)
Reaction conditions:
Mechanistic Insights :
- The Cu(II) catalyst facilitates imine formation between the aldehyde and 5-aminopyrazole.
- Knoevenagel condensation with the β-keto ester generates an α,β-unsaturated intermediate.
- Intramolecular cyclization yields the pyrazolo[3,4-b]pyridine core.
Functionalization of the Pyrazole Nitrogen
Alkylation with 1,1-Dioxidotetrahydrothiophen-3-yl Derivatives
The N1 position is alkylated using 3-bromotetrahydrothiophene-1,1-dioxide under basic conditions:
- Substrate: Pyrazolo[3,4-b]pyridine intermediate
- Base: Potassium carbonate (2.5 equiv)
- Solvent: Dimethylformamide (DMF), 80°C, 8 hours
- Yield: 75%.
Optimization Notes :
- Higher temperatures (>100°C) lead to sulfone decomposition.
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
Carboxamide Formation at C4
Hydrolysis and Amide Coupling
The C4 ester is converted to the carboxamide through sequential steps:
- Saponification :
Acid Chloride Formation :
Amidation with n-Butylamine :
Comparative Analysis of Synthetic Routes
Key Findings :
- Method B (convergent approach) provides higher overall yields by minimizing functional group incompatibilities.
- Direct use of 3-hydrazinyltetrahydrothiophene-1,1-dioxide in initial cyclocondensation avoids late-stage alkylation challenges.
Challenges and Optimization Strategies
Steric Hindrance in N-Alkylation
The bulky 1,1-dioxidotetrahydrothiophen-3-yl group necessitates:
Regioselectivity in Furan Coupling
- Protecting Groups : Temporary silylation of the pyridine nitrogen prevents undesired C3 substitution.
- Directed ortho-Metalation : Use of (-)-sparteine as a chiral director enhances C6 selectivity.
Scalability and Process Chemistry Considerations
Continuous Flow Synthesis
Q & A
Q. Key Challenges :
- Regioselectivity : Ensuring proper substitution on the pyrazole ring. Use directing groups or optimized reaction conditions (e.g., Pd-catalyzed cross-coupling for furan-2-yl attachment) .
- Purification : Employ column chromatography or recrystallization to isolate the product from byproducts .
Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?
Q. Basic
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry. For example, the furan-2-yl group shows distinct aromatic proton signals at δ 6.4–7.2 ppm .
- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for carboxamides .
- X-ray Crystallography : Resolve crystal structure ambiguities, particularly for confirming the 1,1-dioxidotetrahydrothiophen-3-yl conformation .
How can researchers design experiments to evaluate the biological activity of this compound?
Q. Basic
- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves (IC50 calculation) .
- Enzyme inhibition assays : Target kinases or proteases relevant to the compound’s hypothesized mechanism (e.g., JAK2 or EGFR kinases) .
Q. Advanced
- In vivo models : Use xenograft mice to assess tumor suppression efficacy. Monitor pharmacokinetics (bioavailability, half-life) via LC-MS/MS .
- Off-target profiling : Employ high-throughput screening (HTS) to identify unintended interactions, reducing false positives in early-stage research .
How can regioselectivity issues during synthesis be systematically addressed?
Q. Advanced
- Computational modeling : Use density functional theory (DFT) to predict reactive sites and transition states. ICReDD’s reaction path search methods integrate quantum chemical calculations to optimize conditions .
- Protecting groups : Temporarily block reactive positions (e.g., Boc protection on pyridine nitrogen) to direct substitutions .
- Catalyst selection : Pd-based catalysts (e.g., Pd2(dba)3/XPhos) enhance coupling efficiency for furan-2-yl attachment .
What methodologies resolve contradictions between in vitro and in vivo biological activity data?
Q. Advanced
- Metabolite profiling : Identify active/inactive metabolites via liver microsome assays. Adjust dosing regimens based on metabolic stability .
- Formulation optimization : Use liposomal encapsulation or PEGylation to improve bioavailability if poor solubility limits in vivo efficacy .
- Dose-response recalibration : Re-evaluate in vitro assays under physiological conditions (e.g., serum-containing media) to better mimic in vivo environments .
How can computational tools enhance reaction design for this compound?
Q. Advanced
- Reaction path prediction : ICReDD’s hybrid approach combines quantum mechanics (QM) and machine learning to propose energetically favorable pathways, reducing trial-and-error experimentation .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to biological targets, guiding structural modifications .
What strategies mitigate challenges in scaling up synthesis?
Q. Advanced
- Process intensification : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions .
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) with minimal experimental runs .
How can structure-activity relationship (SAR) studies guide further optimization?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., replace furan-2-yl with thiophene) and compare bioactivity. Example analogs:
| Analog | Modification | Activity Trend |
|---|---|---|
| Ethyl 3-cyclopropyl-... (Evitachem) | Methoxy vs. fluorine substitution | Enhanced kinase inhibition |
| 6-(4-hydroxyphenyl)... derivatives | Hydroxy group addition | Improved solubility |
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) using Schrödinger’s Phase .
What are the stability considerations for long-term storage?
Q. Advanced
- Degradation pathways : Conduct forced degradation studies (acid/base hydrolysis, oxidation) to identify labile groups. The 1,1-dioxidotetrahydrothiophen-3-yl moiety may oxidize further under light .
- Storage conditions : Lyophilize and store at -20°C in amber vials with desiccants to prevent hydrolysis and photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
